4-[(N-methylacetamido)methyl]benzoic acid
Description
4-[(N-Methylacetamido)methyl]benzoic acid (IUPAC name: this compound) is a benzoic acid derivative with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . The compound features a para-substituted methylene bridge linking the benzoic acid core to an N-methylacetamido group. This structural motif confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and amide functionalities, making it a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-[[acetyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)7-9-3-5-10(6-4-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJCVOFSRYOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-methylacetamido)methyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(N-methylacetamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the N-methylacetamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-[(N-methylacetamido)methyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(N-methylacetamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Complexity : The target compound’s N-methylacetamido group via a methylene bridge contrasts with simpler acetamido derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate ), which lack the methylene spacer.
Polarity and Solubility : The sulfonamide analog exhibits higher polarity due to the sulfonyl group, likely enhancing water solubility compared to the acetamido-methyl derivative.
Biological Relevance: Compounds like 2-acetylaminobenzoic acid methyl ester (Av7) from Aconitum vaginatum demonstrate antitumor activity, suggesting that the free carboxylic acid in the target compound may influence bioavailability or receptor binding.
Crystallographic and Structural Studies
- For example, the sulfonamide derivative was resolved with an R factor of 0.039, demonstrating the precision achievable with modern crystallographic software.
Biological Activity
4-[(N-methylacetamido)methyl]benzoic acid, a compound with the molecular formula , has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with an N-methylacetamido group attached at the para position. It appears as a white powder with a melting point of 210 to 213 °C and is sparingly soluble in water. Its unique structure contributes to its varied applications in scientific research and industry.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antibacterial : Studies suggest that it possesses antibacterial properties, potentially useful in combating bacterial infections.
- Antifungal : Preliminary findings indicate antifungal activity, which could be beneficial in treating fungal infections.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can alter their activity, leading to various biological effects. The exact pathways depend on the context of use and specific molecular interactions .
Case Studies
- Enzyme Inhibition : A study explored the compound's role as an enzyme inhibitor in biochemical pathways. It was found to effectively inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
- Protein Interactions : Another investigation focused on the binding affinity of this compound to specific proteins. The results indicated that the compound could modulate protein functions, potentially influencing cellular signaling pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | Treatment of inflammatory diseases |
| Antibacterial | Exhibits activity against various bacterial strains | Development of antibacterial agents |
| Antifungal | Demonstrates antifungal properties | Treatment of fungal infections |
| Enzyme Inhibition | Modulates metabolic enzyme activity | Applications in metabolic disorders |
Scientific Research Applications
This compound is utilized across several fields:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Used in studies related to enzyme inhibition and protein interactions.
- Medicine : Investigated for potential therapeutic applications in drug development.
- Industry : Employed in producing specialty chemicals and materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
